

Application Notes and Protocols: Ac-MBP (4-14) Peptide for Enzyme Kinetics

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Compound of Interest

Compound Name: Ac-MBP (4-14) Peptide

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Introduction

The acetylated Myelin Basic Protein fragment (4-14), Ac-MBP (4-14), is a synthetic peptide that serves as a highly selective and specific substrate for Protein Kinase C (PKC).[1][2][3][4] Its sequence, Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH, is derived from the endogenous PKC substrate, Myelin Basic Protein. A key advantage of Ac-MBP (4-14) is its resistance to dephosphorylation by common cellular phosphatases, making it an ideal tool for robust and reproducible PKC activity assays, even in crude cell or tissue extracts.[4] This peptide is not significantly phosphorylated by other common kinases such as PKA, casein kinases I and II, or CaM kinase II, ensuring high specificity in PKC activity measurements.[2][3]

These application notes provide a detailed experimental design for determining the kinetic parameters of PKC using Ac-MBP (4-14) as a substrate. The protocols are intended to guide researchers in setting up and performing accurate and efficient enzyme kinetic studies, which are crucial for understanding PKC function and for the development of novel PKC-targeted therapeutics.

Key Features of Ac-MBP (4-14)

- High Selectivity: Specifically phosphorylated by Protein Kinase C.[1][2][3][4]

- **Low Background:** Not a substrate for many other common protein kinases, reducing non-specific signals.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Phosphatase Resistance:** Suitable for use in complex biological samples like crude tissue extracts.[\[4\]](#)
- **Established Kinetics:** The Michaelis constant (K_m) for Ac-MBP (4-14) with PKC is approximately 7 μ M, providing a solid starting point for experimental design.[\[1\]](#)[\[5\]](#)

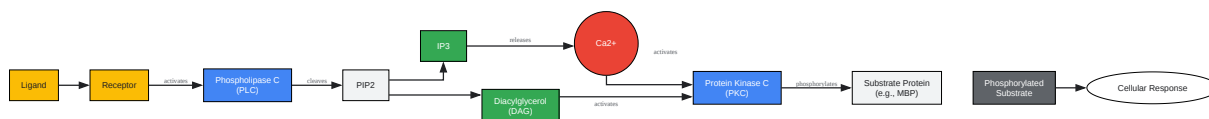
Quantitative Data Summary

The following table summarizes the key kinetic parameters for the interaction of Ac-MBP (4-14) with a generic PKC isoform. These values are representative and may vary depending on the specific PKC isoform, assay conditions, and purity of the enzyme preparation.

Parameter	Value	Unit	Description
Km	~7	μM	Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax.[1][5]
Vmax	Variable	pmol/min/ μg	Maximum initial velocity of the reaction, dependent on enzyme concentration and activity.
kcat	Variable	s ⁻¹	Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second.
kcat/Km	Variable	M ⁻¹ s ⁻¹	Catalytic efficiency of the enzyme.

Signaling Pathway

The diagram below illustrates a simplified Protein Kinase C (PKC) signaling pathway. Activation of membrane receptors by ligands such as growth factors or hormones leads to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG directly activates conventional and novel PKC isoforms at the membrane, while IP3 stimulates the release of intracellular calcium (Ca²⁺), which is also required for the activation of conventional PKCs. Once active, PKC phosphorylates a wide range of substrate proteins, including MBP, on serine/threonine residues, leading to various cellular responses.



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Caption: Simplified Protein Kinase C (PKC) signaling pathway.

Experimental Protocols

I. Radiometric Filter Binding Assay for PKC Activity

This protocol describes a method to determine the initial velocity of PKC-catalyzed phosphorylation of Ac-MBP (4-14) using [γ -³²P]ATP. The phosphorylated peptide is then captured on a phosphocellulose membrane, and the incorporated radioactivity is quantified.

Materials:

- **Ac-MBP (4-14) peptide**
- Purified, active Protein Kinase C
- [γ -³²P]ATP (specific activity ~3000 Ci/mmol)
- Kinase Assay Buffer (5X): 100 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM CaCl₂, 1 mM DTT
- Activator Solution: Phosphatidylserine (1 mg/ml) and Diacylglycerol (0.1 mg/ml) sonicated in assay buffer
- ATP Solution (10 mM)
- Stop Solution: 75 mM Phosphoric Acid
- P81 Phosphocellulose Paper

- Scintillation Counter and Scintillation Fluid

Procedure:

- Prepare Reagents:
 - Thaw all reagents and keep them on ice.
 - Prepare a 1X Kinase Assay Buffer by diluting the 5X stock with nuclease-free water.
 - Prepare a working solution of [γ - 32 P]ATP by diluting it with the 10 mM cold ATP solution to achieve a final specific activity of approximately 500 cpm/pmol.
 - Prepare serial dilutions of Ac-MBP (4-14) in 1X Kinase Assay Buffer. For a standard K_m determination, concentrations should range from $0.2 \times K_m$ to $5 \times K_m$ (e.g., 1, 2, 5, 10, 20, 35, 50 μ M).
 - Dilute the active PKC enzyme in 1X Kinase Assay Buffer to a working concentration. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the chosen incubation time.
- Set up the Kinase Reaction:
 - In a microcentrifuge tube, prepare the reaction master mix for each substrate concentration. For a 25 μ L final reaction volume:
 - 5 μ L of 5X Kinase Assay Buffer
 - 2.5 μ L of Activator Solution
 - 2.5 μ L of diluted Ac-MBP (4-14)
 - Variable volume of nuclease-free water
 - 5 μ L of diluted PKC enzyme
 - Pre-incubate the reaction mixture for 2-3 minutes at 30°C.

- Initiate the Reaction:
 - Start the reaction by adding 5 μL of the $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ working solution.
 - Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes). It is critical to ensure that less than 10-15% of the substrate is consumed during this time to maintain initial velocity conditions.
- Stop the Reaction:
 - Terminate the reaction by spotting 20 μL of the reaction mixture onto a labeled P81 phosphocellulose paper square.
- Wash the Filters:
 - Immediately place the P81 papers in a beaker containing 0.75% phosphoric acid.
 - Wash the papers three times for 5 minutes each with gentle agitation in fresh 0.75% phosphoric acid.
 - Perform a final wash with acetone to dry the papers.
- Quantify Radioactivity:
 - Place the dried P81 papers into scintillation vials.
 - Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis:
 - Convert the measured counts per minute (CPM) to pmol of phosphate incorporated using the specific activity of the $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
 - Plot the initial reaction velocity (pmol/min) against the Ac-MBP (4-14) concentration.
 - Determine the K_m and V_{max} values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.

II. Non-Radioactive ADP-Glo™ Kinase Assay

This protocol provides an alternative, non-radioactive method for measuring PKC activity based on the quantification of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used to generate a luminescent signal.

Materials:

- **Ac-MBP (4-14) peptide**
- Purified, active Protein Kinase C
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA
- Activator Solution: Phosphatidylserine and Diacylglycerol
- ATP
- White, opaque 96- or 384-well plates
- Luminometer

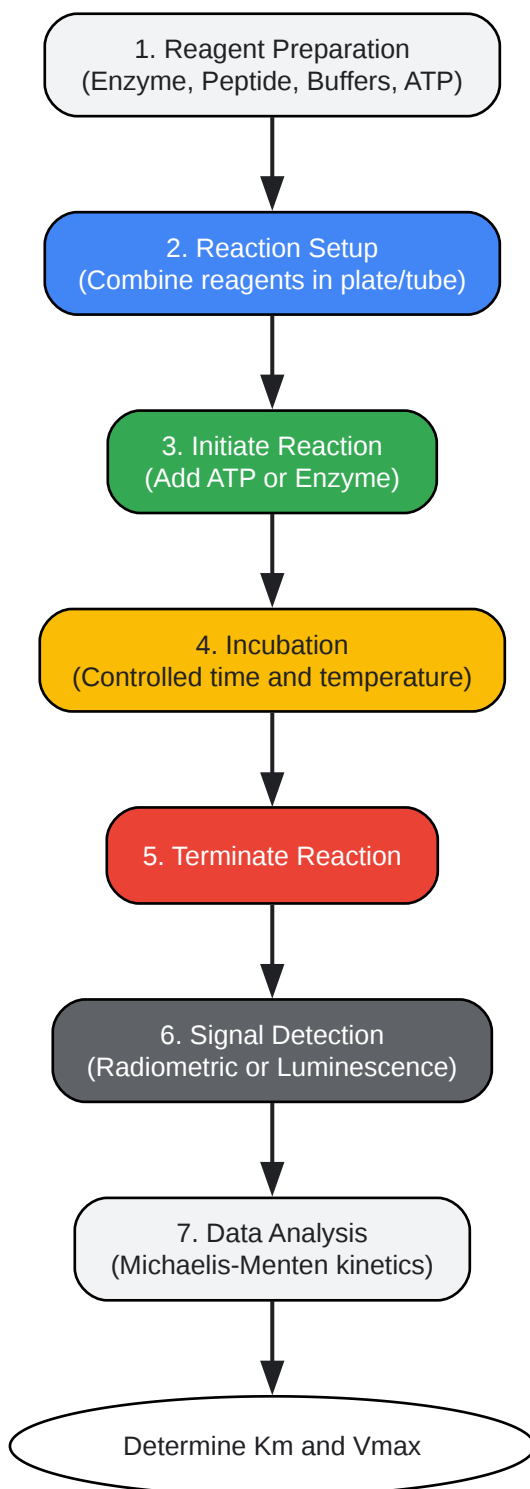
Procedure:

- Prepare Reagents:
 - Prepare serial dilutions of Ac-MBP (4-14) and a working concentration of PKC enzyme in the Kinase Assay Buffer as described in the radiometric assay.
 - Prepare the ATP solution at a concentration close to the K_m for ATP of the PKC isoform being studied.
- Set up the Kinase Reaction:
 - In a well of a white plate, add the following for a 5 µL reaction volume:

- 1.25 μ L of Ac-MBP (4-14) and ATP mix
- 1.25 μ L of nuclease-free water
- 2.5 μ L of diluted PKC enzyme
- Include "no enzyme" and "no substrate" controls.
- Incubate:
 - Incubate the reaction at room temperature or 30°C for 60 minutes. Optimize the incubation time to ensure the reaction is within the linear range.
- Stop the Kinase Reaction and Deplete ATP:
 - Add 5 μ L of ADP-Glo™ Reagent to each well.
 - Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.
- Generate Luminescent Signal:
 - Add 10 μ L of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and uses the new ATP to produce a luminescent signal.
 - Incubate for 30-60 minutes at room temperature.
- Measure Luminescence:
 - Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
 - The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
 - Plot the relative light units (RLU) against the Ac-MBP (4-14) concentration.
 - Determine the K_m and V_{max} values by fitting the data to the Michaelis-Menten equation.

Experimental Workflow

The following diagram outlines the general workflow for a kinase kinetic assay using the **Ac-MBP (4-14) peptide**.



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Caption: General workflow for enzyme kinetic analysis.

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